N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
Descripción
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O3/c1-5-28-18-19-10-13(17(24-18)25(3)4)23-15(27)11-29-16-9-14(21-12(2)22-16)26-8-6-7-20-26/h6-10H,5,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNIEIRUDCZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the various aspects of its biological activity, including mechanisms of action, biochemical pathways, and comparative analyses with similar compounds.
Chemical Structure and Properties
Compound A is characterized by its complex structure, which includes a pyrimidine core substituted with dimethylamino and ethoxy groups, as well as a pyrazole moiety. The molecular formula is , with a molecular weight of approximately 305.33 g/mol. The compound's unique combination of functional groups contributes to its biological activity.
Target Enzymes
The primary target of Compound A is carbonic anhydrase IX (CA IX) , an enzyme that plays a crucial role in tumor cell metabolism. By inhibiting CA IX, Compound A shifts the metabolic processes of tumor cells from aerobic to anaerobic glycolysis, which is often associated with increased cell proliferation and survival in hypoxic conditions typical of tumor microenvironments.
Mode of Action
The inhibition of CA IX leads to:
- Decreased tumor cell proliferation : This is achieved through altered metabolic pathways that affect energy production and cellular growth.
- Induction of apoptosis : The metabolic stress induced by CA IX inhibition can trigger programmed cell death in cancer cells .
Biochemical Pathways
The inhibition of CA IX by Compound A has significant implications for tumor biology:
- Altered pH Regulation : CA IX regulates intracellular pH, and its inhibition can lead to acidification within tumor cells, further promoting apoptosis.
- Impact on Hypoxia-Inducible Factors (HIFs) : By affecting the cellular response to hypoxia, the compound may influence the expression of various genes involved in angiogenesis and metastasis .
Comparative Analysis with Similar Compounds
To understand the unique properties of Compound A, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Contains a dimethylamino group | Catalytic activity in organic synthesis |
| N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide | Benzene sulfonamide derivative | Inhibitor of CA IX, potential anti-cancer activity |
| N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide | Furan derivative | Antimicrobial properties |
Compound A stands out due to its dual targeting mechanism involving both enzyme inhibition and modulation of metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to Compound A. For instance:
- Antitumor Activity : Research has shown that derivatives targeting CA IX exhibit significant antitumor effects in various cancer models. In vitro studies demonstrated that compounds inhibiting CA IX led to reduced viability in hypoxic cancer cell lines .
- Inhibitory Profiles : Inhibitory assays revealed that Compound A has a submicromolar IC50 against CA IX, indicating potent activity compared to other known inhibitors .
- Synergistic Effects : Combination therapies using Compound A with other chemotherapeutics have shown enhanced efficacy in preclinical models, suggesting potential for clinical applications in multi-drug regimens .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Similarities and Differences
The following compounds share acetamide or pyrimidine motifs but differ in substituents and core scaffolds:
Key Observations:
Heterocyclic Diversity: The target compound uses pyrimidine-pyrimidine pairing, whereas analogs like BP 27516 (quinazoline-pyrimidine) and CAS 1058198-01-8 (dihydropyrimidinone-benzodioxole) employ mixed heterocycles. These differences may influence target selectivity or metabolic stability.
Substituent Effects: The ethoxy group in the target compound contrasts with methoxy (CAS 1058198-01-8) or phenoxy (PF 43(1)) groups, altering lipophilicity and steric bulk. The pyrazole substituent (target) versus piperidinyl (BP 27516) or tetrahydropyrimidinone (PF 43(1)) could modulate solubility or binding kinetics.
Linker Flexibility : All compounds utilize acetamide linkers, but the target compound’s oxygen bridge may confer distinct torsional freedom compared to rigidified backbones in PF 43(1)’s hexane chain.
Hypothetical Pharmacological Implications (Based on Structural Features)
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Target Selectivity : The pyrimidine-pyrimidine system may favor kinases or enzymes requiring planar heterocyclic recognition, unlike quinazoline-based analogs (e.g., BP 27516), which are common in EGFR inhibitors.
- Solubility: The dimethylamino group (target) likely enhances aqueous solubility relative to PF 43(1)’s lipophilic diphenylhexane backbone.
- Metabolic Stability : The pyrazole moiety (target) may resist oxidative metabolism better than benzodioxole (CAS 1058198-01-8), which is prone to CYP450-mediated degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
